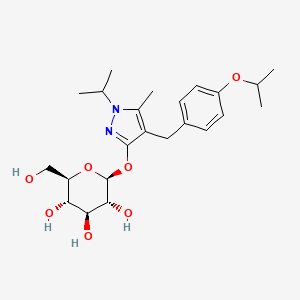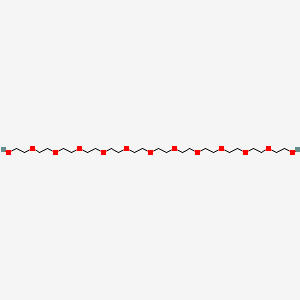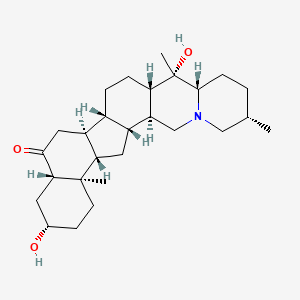
Remogliflozin
Overview
Description
Remogliflozin is a compound belonging to the class of sodium-glucose co-transporter 2 inhibitors. It is primarily used for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. This compound was discovered by Kissei Pharmaceutical and is currently being developed by various pharmaceutical companies, including BHV Pharma and Glenmark Pharmaceuticals .
Mechanism of Action
Target of Action
Remogliflozin primarily targets the sodium-glucose transport proteins (SGLT) , specifically SGLT2 . These proteins are responsible for glucose reabsorption in the kidney .
Mode of Action
This compound inhibits SGLT2, blocking the reabsorption of glucose in the kidney . This inhibition leads to an increase in urinary glucose excretion (UGE), which in turn reduces the concentration of glucose in the blood .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucose reabsorption pathway in the kidney . By inhibiting SGLT2, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .
Pharmacokinetics
This compound etabonate is an orally bioavailable prodrug of this compound . It is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite and other metabolites before being glucuronidated to generate inactive glucuronide conjugates .
Result of Action
The primary molecular effect of this compound’s action is the reduction of blood glucose levels . By inhibiting SGLT2 and disrupting glucose reabsorption in the kidney, this compound increases urinary glucose excretion, which leads to a decrease in blood glucose concentrations .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the drug’s hypoglycemia potential is low due to two factors: 1) urine glucose excretion during SGLT2 inhibition decreases as plasma glucose concentrations fall into the hypoglycemic range, and 2) blunting peak postprandial glucose excursions could simplify prandial insulin dose adjustments .
Biochemical Analysis
Biochemical Properties
Remogliflozin interacts with the sodium-glucose transport proteins (SGLT), which are responsible for glucose reabsorption in the kidney . By inhibiting SGLT2, this compound blocks this transporter, causing blood glucose to be eliminated through the urine .
Cellular Effects
This compound has been shown to enhance urinary glucose excretion in a dose-dependent manner in both mice and rats . By increasing urinary glucose excretion, this compound inhibits the increase in plasma glucose after glucose loading without stimulating insulin secretion in normal rats .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of SGLT2. This inhibition blocks the reabsorption of glucose in the kidney, leading to the elimination of glucose through urine . This process does not require the activation or inhibition of other enzymes or changes in gene expression .
Temporal Effects in Laboratory Settings
This compound has been studied in various phases of clinical trials. In a 24-week randomized, double-blind, active-controlled trial, this compound was shown to reduce glycated hemoglobin levels . This suggests that this compound has a long-term effect on cellular function, specifically on the regulation of blood glucose levels .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase urinary glucose excretion in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported in the available literature.
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite . This metabolism involves multiple biotransformation pathways .
Transport and Distribution
As an SGLT2 inhibitor, it is likely to be distributed in tissues where SGLT2 is expressed, such as the kidney .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cell membrane where SGLT2 is expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Remogliflozin is synthesized through a multi-step process. The synthesis begins with the preparation of the key intermediate, which involves the reaction of 4-fluoro-3-(2-benzothiophene)methylphenyl halide with alkyl lithium in a suitable solvent, followed by a reaction with a zinc salt to form an organic zinc reagent. This reagent undergoes a nucleophilic substitution reaction with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranose bromide to produce the intermediate. The pivaloyl protecting group is then removed using an organic base to yield this compound .
Industrial Production Methods: The industrial production of this compound involves high-performance thin-layer chromatography methods for the simultaneous determination of this compound and metformin hydrochloride in bulk and tablet formulations. The process is validated in terms of linearity, accuracy, precision, robustness, ruggedness, and specificity .
Chemical Reactions Analysis
Types of Reactions: Remogliflozin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation, converting into its active form .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include methanol, ethyl acetate, toluene, and ammonia. The reaction conditions typically involve the use of high-performance thin-layer chromatography plates precoated with silica gel and a mobile phase consisting of methanol, ethyl acetate, toluene, and ammonia .
Major Products Formed: The major product formed from the reactions involving this compound is its active form, which acts on the sodium-glucose co-transporter subtype 2 and is used for the treatment of type 2 diabetes mellitus .
Scientific Research Applications
Remogliflozin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a selective sodium-glucose co-transporter subtype 2 inhibitor for the treatment of type 2 diabetes mellitus. It has also shown potential in the treatment of non-alcoholic steatohepatitis . Additionally, this compound is being studied for its efficacy and safety in comparison to other sodium-glucose co-transporter 2 inhibitors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to remogliflozin include dapagliflozin, canagliflozin, and empagliflozin. These compounds also belong to the class of sodium-glucose co-transporter 2 inhibitors and are used for the treatment of type 2 diabetes mellitus .
Uniqueness: this compound is unique in its lower cost compared to other sodium-glucose co-transporter 2 inhibitors, making it a more affordable option for patients, especially in developing countries. Despite the disadvantage of twice-daily administration, it potentially reduces treatment costs significantly .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINGUMRKGRYJP-VZWAGXQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186563 | |
| Record name | Remogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329045-45-6 | |
| Record name | Remogliflozin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B1679208.png)


